5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide
Overview
Description
5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide is a heterocyclic compound with the empirical formula C7H5ClN2 . It is a halogenated heterocycle and falls within the category of pyrrolopyridines. The molecular weight of this compound is approximately 152.58 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide consists of a pyrrolopyridine core with a chlorine atom at position 5. The pyrrolo[2,3-b]pyridine scaffold is fused with an oxygen atom at position 7. The SMILES notation for this compound is: Clc1ccc2[nH]ccc2n1
.
Scientific Research Applications
Chemical Synthesis and Derivatives
5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide is involved in various chemical synthesis processes. Klemm et al. (1985) discuss the formation of adducts and ring substitutions of thieno[3,2-b]pyridine, which is closely related to 5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide, highlighting its versatility in creating various derivatives (Klemm et al., 1985). Furthermore, Wang et al. (2006) describe a practical synthesis method involving a similar compound, showcasing its application in pharmaceutical intermediates (Wang et al., 2006).
Synthesis of Azaindoles
Alekseev, Amirova, and Terenin (2017) propose a method for synthesizing 5-chloro-7-azaindoles using Fischer reaction, indicating the role of 5-Chloro-1H-pyrrolo[2,3-b]pyridine in creating heterocyclic structures (Alekseev et al., 2017). This method is particularly effective for creating alkyl and aryl substituents in these compounds.
Crystallographic and Structural Studies
The compound has also been utilized in crystallographic and structural studies. Klemm, Weakley, and Yoon (1999) conducted X-ray analysis on derivatives of 5-ethylthieno[2,3-b]pyridine, which is structurally similar, to understand the stereochemistry and molecular interactions of such compounds (Klemm et al., 1999).
Synthesis of Heterocyclic Compounds
In addition to the aforementioned applications, 5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide is a key component in synthesizing various heterocyclic compounds. For instance, Minakata, Komatsu, and Ohshiro (1992) explored its selective functionalization for the synthesis of 7-azaindole derivatives, demonstrating its utility in creating diverse heterocyclic frameworks (Minakata et al., 1992).
Electronic and Material Science Applications
Moreover, the compound has implications in electronic and material science. Zhou et al. (2019) reported on nitrogen-embedded small molecules synthesized from derivatives of 1H-pyrrolo[2,3-b]pyridine, highlighting its potential in electronic materials (Zhou et al., 2019).
properties
IUPAC Name |
5-chloro-7-hydroxypyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-6-3-5-1-2-9-7(5)10(11)4-6/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUAVLJDKZIBMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C1=CC(=CN2O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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